Methyl 4-fluoro-3-[(4-fluorobenzyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Overview
Description
METHYL 4-FLUORO-3-{[(4-FLUOROPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a benzothiophene core substituted with fluorine atoms and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-FLUORO-3-{[(4-FLUOROPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base like triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group using methanol and a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-FLUORO-3-{[(4-FLUOROPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
METHYL 4-FLUORO-3-{[(4-FLUOROPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Material Science: The compound’s unique structure makes it a candidate for developing advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of METHYL 4-FLUORO-3-{[(4-FLUOROPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The fluorine atoms and sulfonamide group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-FLUOROBENZOATE: Shares the fluorine substitution but lacks the benzothiophene core and sulfonamide group.
4-FLUOROPHENYLSULFONAMIDE: Contains the sulfonamide group but differs in the core structure.
BENZOTHIOPHENE-2-CARBOXYLATE: Similar core structure but lacks the specific substitutions.
Uniqueness
METHYL 4-FLUORO-3-{[(4-FLUOROPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE is unique due to its combination of fluorine atoms, sulfonamide group, and benzothiophene core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H13F2NO4S2 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
methyl 4-fluoro-3-[(4-fluorophenyl)methylsulfamoyl]-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C17H13F2NO4S2/c1-24-17(21)15-16(14-12(19)3-2-4-13(14)25-15)26(22,23)20-9-10-5-7-11(18)8-6-10/h2-8,20H,9H2,1H3 |
InChI Key |
HQZWDAMOBQWJMI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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